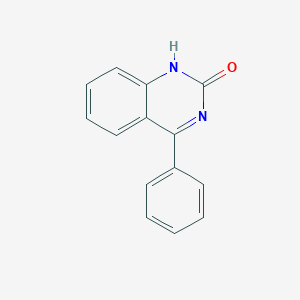

4-phenylquinazolin-2(1H)-one

概要

説明

4-Phenylquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family It is characterized by a quinazoline core structure with a phenyl group attached at the fourth position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenylquinazolin-2(1H)-one typically involves the reaction of 2-aminobenzophenone with formamide or formic acid. The reaction proceeds through cyclization to form the quinazolinone ring. Another method involves the use of substituted 2-aminobenzophenones and thiourea in the presence of dimethyl sulfoxide (DMSO), which undergoes thermal decomposition to form the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and high-pressure conditions to enhance yield and reduce reaction time. The purification process typically involves recrystallization or column chromatography to obtain the pure compound.

化学反応の分析

1.1. From 2-Aminobenzamide and Benzyl Alcohol

A solvent-free protocol uses 2-aminobenzamide and benzyl alcohol under O₂ with t-BuONa as a base . Key parameters:

| Condition | Yield (%) |

|---|---|

| 1.0 mL benzyl alcohol | 84 |

| O₂ atmosphere | 84 |

| Air atmosphere | 21 |

Mechanism : Benzyl alcohol oxidizes to benzaldehyde, which condenses with 2-aminobenzamide to form an imine intermediate. Cyclization yields the quinazolinone core .

2.1. Bromination and Alkylation

6-Bromo-4-phenylquinazolin-2(1H)-one is synthesized via a Grignard reaction between 2-amino-5-bromobenzonitrile and phenylmagnesium bromide, followed by cyclization with methyl chloroformate (82% yield) .

2.2. Reaction with Arylmagnesium Halides

3-Phenylquinazoline-2,4(1H)-diones react with arylmagnesium halides to form 1,2,3,4-tetrahydro-2,4-diarylquinazoline-2,4-diols (e.g., 70% yield with methoxyphenyl groups) .

3.1. Silica-Supported Ionic Liquid Catalysis

MSPHS@SiO₂ (30 mol%) facilitates the synthesis of 2-phenylquinazolin-4(3H)-ones in EtOH:H₂O (1:2) at 120°C, achieving yields up to 92.5% .

3.2. CsF-Mediated Phenoxylation

4-Phenoxyquinazolines are synthesized using CsF in acetonitrile at room temperature :

| Substituent on Quinazolinone | Yield (%) |

|---|---|

| OCH₃ | 89 |

| CF₃ | 52 |

Microwave-Assisted Derivatization

Microwave irradiation accelerates the synthesis of vasorelaxant derivatives under metal-free conditions :

| Derivative | R Group | Yield (%) | IC₅₀ (µM) |

|---|---|---|---|

| 2c | OCH₃ | 71 | 4.31 |

| 2f | Cl | 68 | 3.41 |

Key Finding : Electron-donating groups enhance vasorelaxant activity, while cytotoxicity is observed only for 2b (SCH₃ substitution) .

Thiourea-Mediated Reductive Cyclization

A complementary reaction system using thiourea and DMSO generates carbodiimide intermediates, reducing 4-phenylquinazolin-2(1H)-imine to 4-phenyl-1,2-dihydroquinazolin-2-amine. Subsequent ammonia elimination yields quinazoline derivatives (80% yield) .

6.1. With Benzoyl Isothiocyanate

3-Phenylquinazolin-2,4(1H)-diones react with benzoyl isothiocyanate to form thiourea derivatives, enabling access to dual VEGFR-2/c-Met inhibitors .

6.2. Chlorination and Amination

Phosphorus oxychloride converts 3-phenylquinazoline-2,4(1H)-diones to 2-chloroquinazoline-4(3H)-ones, which react with amines (e.g., morpholine) to yield bioactive analogs .

Comparative Reaction Efficiency

Mechanistic Insights

- Oxidation Dependency : O₂ is critical for oxidizing benzyl alcohol to benzaldehyde in cyclization .

- Electronic Effects : Electron-donating groups (e.g., OCH₃) enhance phenoxylation yields, while electron-withdrawing groups (e.g., CF₃) reduce reactivity .

- Redox Synergy : Thiourea decomposes to carbodiimide and H₂S, which synergize with DMSO to enable reductive cyclization .

科学的研究の応用

Chemical Synthesis

The synthesis of 4-phenylquinazolin-2(1H)-one derivatives has been achieved through various methodologies, including microwave-assisted synthesis which significantly reduces reaction time and improves yield. For instance, derivatives were synthesized in approximately one hour with yields ranging from 31% to 92% . The general synthetic pathway involves the reaction of substituted 2-aminobenzophenones with urea under microwave irradiation.

Table 1: Synthesis Yields of this compound Derivatives

| Compound | Yield (%) | IC50 (µM) |

|---|---|---|

| 2a | 31 | 39.72 ± 6.77 |

| 2b | 45 | Cytotoxicity at 30 µM |

| 2c | 75 | 4.31 ± 0.90 |

| 2d | 50 | Not tested |

| 2e | 80 | 4.94 ± 1.21 |

| 2f | 92 | 3.41 ± 0.65 |

Vasorelaxant Effects

Research has demonstrated that derivatives of this compound exhibit significant vasorelaxant effects on rat thoracic aorta, indicating potential applications in treating vascular disorders. The vasorelaxation was shown to depend on the activation of signaling pathways triggered by endothelium-derived factors . Compounds such as 2c, 2e, and particularly compound 2f displayed the highest potency, achieving approximately 90% relaxation at a concentration of 30 µM in endothelium-intact aorta rings.

Anticancer Activity

Recent studies have explored the anticancer potential of quinazolinone derivatives, including those based on the structure of this compound. For example, novel derivatives designed with isopropyl groups have shown significant biological activity against various cancer cell lines through mechanisms involving apoptosis and inhibition of key enzymes related to tumor growth . Molecular docking studies suggest that these compounds can effectively bind to targets such as epidermal growth factor receptors (EGFR) and dihydrofolate reductase.

Case Study: Vasorelaxant Properties

A study conducted on the vasorelaxant properties of synthesized derivatives revealed that compounds were tested on pre-contracted aorta rings using phenylephrine (Phe). The results indicated that the presence of an intact endothelium was crucial for the observed vasorelaxation effects, suggesting a mechanism mediated by endothelial factors .

Case Study: Anticancer Effects

In another investigation focusing on anticancer activity, derivatives were tested against human cancer cell lines, showing promising results in inducing cytotoxicity while exhibiting low toxicity at therapeutic concentrations . This highlights the potential for further development into clinical applications for cancer treatment.

作用機序

The mechanism of action of 4-phenylquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways and leading to various biological effects .

類似化合物との比較

- 4-Amino-2-phenylquinazoline

- 6-Chloro-2-phenylquinazoline

- 2-(4-Methoxyphenyl)-4-phenylquinazoline

Comparison: 4-Phenylquinazolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to similar compounds, it exhibits a different spectrum of activity and can be tailored for specific applications through further chemical modifications .

生物活性

4-Phenylquinazolin-2(1H)-one, a member of the quinazolinone family, exhibits a range of biological activities that make it a significant compound in medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Overview of the Compound

This compound is characterized by its heterocyclic structure, which includes a quinazoline core with a phenyl group at the fourth position. This structural feature contributes to its biological activity, particularly in enzyme inhibition and receptor binding. The compound has been studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of prostaglandin G/H synthase (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This action results in significant anti-inflammatory effects, making it a candidate for treating conditions like rheumatoid arthritis and osteoarthritis .

The compound interacts with various enzymes and proteins, influencing biochemical pathways. Studies indicate that it may affect metabolic flux and alter metabolite levels through interactions with specific transporters or binding proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For example:

- Cytotoxicity : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values ranged from 0.4 to 1.0 µM against HL-60, Hep3B, and H460 cells .

- Mechanism of Action : These derivatives induce apoptosis in cancer cells by downregulating cyclins involved in cell cycle progression and upregulating pro-apoptotic factors like BAX .

Vascular Effects

The compound also shows promising vasorelaxant properties:

- Vasorelaxation : Studies involving rat thoracic aorta revealed that derivatives of this compound produced vasorelaxant effects with IC50 values ranging from 3.41 ± 0.65 µM to 39.72 ± 6.77 µM. The most potent compounds achieved approximately 90% relaxation at concentrations around 30 µM .

Table: Summary of Biological Activities of this compound Derivatives

| Activity Type | IC50 Values (µM) | Notable Findings |

|---|---|---|

| Anticancer | 0.4 - 1.0 | Induces apoptosis; downregulates cyclin B1 |

| Vasorelaxation | 3.41 - 39.72 | Significant relaxation in endothelium-intact aorta |

| Cytotoxicity | >30 | Only one derivative showed cytotoxicity at max dose |

Case Studies

- Anticancer Study : A study evaluated several derivatives against four human cancer cell lines (COLO205, A498, H460, Hep3B). The results indicated strong antiproliferative effects with specific compounds demonstrating significant inhibition of cell growth .

- Vasorelaxation Study : In an experimental setup using rat thoracic aorta rings, several derivatives were tested for their ability to induce vasorelaxation. The findings suggested that the vasorelaxant effect is likely mediated through endothelium-derived factors .

特性

IUPAC Name |

4-phenyl-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-15-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUBTSLLILWICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177995 | |

| Record name | 2(1H)-Quinazolinone, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23441-75-0 | |

| Record name | 4-Phenyl-2(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23441-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Quinazolinone, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023441750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinazolinone, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Is there evidence that the vasorelaxant effect of 4-phenylquinazolin-2(1H)-one derivatives is dependent on specific structural features?

A: While the study doesn't delve into a comprehensive structure-activity relationship analysis, it demonstrates that various derivatives of this compound exhibit a range of potencies (IC50 values from 3.41 ± 0.65 µM to 39.72 ± 6.77 µM) []. This suggests that modifications to the core structure can impact the compound's interaction with its biological target and influence its vasorelaxant activity. Further research exploring different substituents and their effects on potency would provide valuable insights into the structure-activity relationship.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。